molecular formula C24H21ClN4O3 B2391437 1-(3-(4-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(4-ethoxyphenyl)urea CAS No. 1173040-52-2

1-(3-(4-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(4-ethoxyphenyl)urea

Cat. No.: B2391437
CAS No.: 1173040-52-2
M. Wt: 448.91
InChI Key: NNKYLCPOYLTBOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(4-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C24H21ClN4O3 and its molecular weight is 448.91. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds related to the chemical structure of interest have demonstrated significant antimicrobial activities. For example, derivatives of quinazolin-4(3H)ones have shown efficacy against various microbial strains, indicating a potential role in antimicrobial drug development (Patel & Shaikh, 2011); (Desai et al., 2007); (Desai, Dodiya, & Shihora, 2011).

DNA-Binding and Anti-inflammatory Potential

Some quinazolinone derivatives exhibit DNA-binding properties and have been explored for potential anti-inflammatory and analgesic activities. This suggests a potential for these compounds in the development of treatments for inflammation-related disorders (Garofalo et al., 2010); (Farag et al., 2012).

Central Nervous System (CNS) and Cardiovascular System (CVS) Effects

Research has indicated that certain quinazolinone derivatives can impact the CNS and CVS. This suggests their potential utility in developing treatments targeting these systems (Pandey, Mukesh, Kumar, & Trivedi, 2008).

Antioxidant and Anticholinesterase Activities

Novel derivatives containing quinazolinone structures have shown promising antioxidant and anticholinesterase activities. This indicates their potential in treating oxidative stress-related diseases and disorders involving cholinesterase enzymes (Kurt et al., 2015).

Properties

IUPAC Name

1-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-3-(4-ethoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O3/c1-3-32-20-11-6-17(7-12-20)27-24(31)28-18-8-13-22-21(14-18)23(30)29(15(2)26-22)19-9-4-16(25)5-10-19/h4-14H,3H2,1-2H3,(H2,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKYLCPOYLTBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.